7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
Overview
Description
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS No. 1461706-04-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmacology, supported by research findings and case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.69 g/mol
- IUPAC Name : Ethyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Purity : 97%
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have indicated that compounds related to the bicyclic structure of 7-Azabicyclo[2.2.1]heptane exhibit significant DPP-4 inhibitory activity, which is crucial in the management of type 2 diabetes mellitus. For instance, a derivative containing this bicyclic moiety was synthesized and demonstrated an IC50 value of 16.8 ± 2.2 nM, indicating potent inhibition compared to known inhibitors like vildagliptin and sitagliptin . The compound’s interaction with key residues in the DPP-4 active site suggests a promising pharmacological profile.
The mechanism of action for DPP-4 inhibitors involves the prevention of incretin degradation, leading to increased insulin secretion and reduced glucagon levels . The structural features of 7-Azabicyclo[2.2.1]heptane derivatives contribute to their binding affinity and selectivity towards DPP-4.
Anticancer Activity
Bicyclic amino acids, including derivatives of 7-Azabicyclo[2.2.1]heptane, have shown potential in cancer research. For example, studies indicate that certain bicyclic compounds can induce apoptosis in cancer cells by inhibiting specific amino acid transporters . This suggests that such compounds could be explored further for their anticancer properties.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the bicyclic structure can significantly alter biological activity. For instance, introducing various substituents at specific positions on the bicyclic framework can enhance DPP-4 inhibition or anticancer efficacy . This highlights the importance of molecular design in developing new therapeutic agents.
Case Study 1: Neogliptin Development
Neogliptin, a novel DPP-4 inhibitor derived from a similar bicyclic structure, was developed through molecular modeling and synthesis techniques. It exhibited superior pharmacokinetic properties compared to existing drugs and demonstrated lower cardiotoxicity . This case underscores the potential of bicyclic compounds in drug development.
Case Study 2: Anticancer Research
Research involving diaminobicyclo compounds has shown that they can selectively inhibit cancer cell growth by targeting amino acid transport mechanisms . This finding opens avenues for further exploration of 7-Azabicyclo[2.2.1]heptane derivatives as potential anticancer agents.
Research Findings Summary
Study | Findings | Biological Activity |
---|---|---|
Study on Neogliptin | Potent DPP-4 inhibition (IC50 = 16.8 nM) | Diabetes management |
Bicyclic Amino Acid Research | Induction of apoptosis in cancer cells | Anticancer potential |
Structure-Activity Relationship Analysis | Modifications enhance activity | Drug design implications |
Properties
IUPAC Name |
ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOIFWJKDDWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.